molecular formula C19H21N5OS B15085293 4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15085293
M. Wt: 367.5 g/mol
InChI Key: ANHKNXOHGWUWKF-FYJGNVAPSA-N
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Description

4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a pentyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.

    Attachment of the Pentyloxyphenyl Group: The pentyloxyphenyl group can be attached through a condensation reaction involving a pentyloxybenzaldehyde and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole ring, pyridine ring, and pentyloxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

4-[(E)-(4-pentoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H21N5OS/c1-2-3-4-12-25-17-9-7-15(8-10-17)13-21-24-18(22-23-19(24)26)16-6-5-11-20-14-16/h5-11,13-14H,2-4,12H2,1H3,(H,23,26)/b21-13+

InChI Key

ANHKNXOHGWUWKF-FYJGNVAPSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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